Cas no 1804668-82-3 (5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine)
5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine
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- Inchi: 1S/C6H2BrF2IN2O2/c7-2-1-11-6(10)4(12(13)14)3(2)5(8)9/h1,5H
- InChI Key: OAHSXGJRMSLVQK-UHFFFAOYSA-N
- SMILES: IC1C(=C(C(=CN=1)Br)C(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 228
- XLogP3: 2.7
- Topological Polar Surface Area: 58.7
5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058406-1g |
5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine |
1804668-82-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine
5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine (CAS No. 1804668-82-3): A Comprehensive Overview
5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine (CAS No. 1804668-82-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine is composed of a pyridine ring substituted with bromine, difluoromethyl, iodine, and nitro groups. These functional groups contribute to the compound's reactivity and biological activity, making it an attractive candidate for further research and development.
Recent studies have highlighted the importance of halogenated pyridines in the design of potent and selective inhibitors for various biological targets. For instance, the bromine and iodine substituents in 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine can enhance the compound's lipophilicity and improve its cellular uptake, which is crucial for achieving therapeutic efficacy. Additionally, the difluoromethyl group has been shown to enhance metabolic stability and reduce off-target effects, further enhancing the compound's drug-like properties.
In the context of medicinal chemistry, 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine has been explored as a lead compound for the development of inhibitors targeting enzymes involved in cancer progression. One notable example is its potential as an inhibitor of kinases, which are key regulators of cell signaling pathways. Kinase inhibitors have emerged as a promising class of anticancer drugs due to their ability to block aberrant signaling cascades that drive tumor growth and metastasis.
Beyond cancer research, 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine has also shown promise in other therapeutic areas. For instance, it has been investigated for its antiviral properties against various viral infections. The nitro group in the compound can undergo reduction to form amines, which can interact with viral proteins and disrupt their function. This makes 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine a valuable starting point for the development of antiviral agents.
The synthetic accessibility of 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine is another factor that contributes to its appeal in drug discovery. The compound can be synthesized through a series of well-established chemical reactions, including bromination, iodination, and nitration steps. These synthetic routes are robust and scalable, allowing for the efficient production of large quantities of the compound for preclinical and clinical studies.
In preclinical studies, 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues without causing significant side effects. Furthermore, preliminary toxicity studies have shown that 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine is well-tolerated at therapeutic doses, suggesting a favorable safety margin.
The potential applications of 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine extend beyond its use as a therapeutic agent. It has also been used as a building block in combinatorial chemistry to generate libraries of structurally diverse compounds for high-throughput screening. This approach has led to the identification of several novel hits with promising biological activities, further underscoring the versatility of this compound.
In conclusion, 5-Bromo-4-(difluoromethyl)-2-iodo-3-nitropyridine (CAS No. 1804668-82-3) represents a promising lead compound with significant potential in various areas of medicinal chemistry and drug discovery. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. As research in this field continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern drug discovery efforts.
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